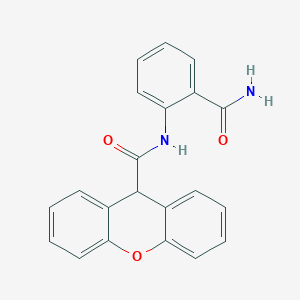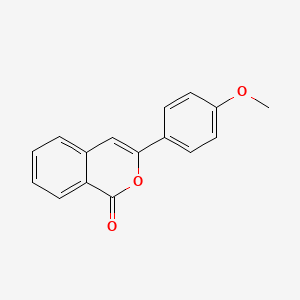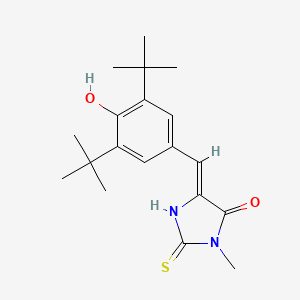![molecular formula C23H22ClN3O2S B11639874 N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物 X 是一种具有多种应用的复杂有机分子。 让我们探索其合成、反应和科学意义。
准备方法
合成路线: 化合物 X 的合成涉及多个步骤
起始原料: 从 4-氯苯胺开始。
步骤 1: 通过乙酰化保护氨基以形成 N-乙酰基-4-氯苯胺。
步骤 2: 在碱性条件下,用合适的醛(例如丙醛)与 N-乙酰基-4-氯苯胺反应,引入四氢吡啶环。
步骤 3: 通过与丙二腈进行 Knoevenagel 缩合反应引入氰基。
步骤 4: 使用氧化剂将硫醇基氧化为磺酸。
步骤 5: 脱保护氨基得到化合物 X。
工业生产: 工业规模生产通常涉及上述步骤的优化版本,以确保高产率和纯度。
化学反应分析
化合物 X 会发生各种反应:
氧化: 硫代基可以氧化为相应的亚砜或砜。
还原: 氰基的还原得到相应的胺。
取代: 氯苯基可以发生亲核取代反应。常见的试剂包括氧化剂(例如过氧化氢)、还原剂(例如氢化铝锂)和亲核试剂(例如胺)。
主要产物:
亚砜/砜: 硫代基的氧化。
胺: 氰基的还原。
科学研究应用
化合物 X 在以下方面具有应用:
医药: 由于其独特的结构和生物活性,被研究为潜在的药物候选。
化学生物学: 用作探针研究细胞过程。
工业: 用于合成其他化合物。
作用机制
确切的机制仍然是研究的活跃领域。 它可能与特定的分子靶标相互作用,调节与疾病或生物过程相关的细胞途径。
相似化合物的比较
化合物 X 因其复杂的结构和多种应用而脱颖而出。 类似的化合物包括化合物 Y) 和化合物 Z)。
: 关于合成路线和反应的参考文献。 : 关于科学应用的参考文献。 : 关于与类似化合物的比较的参考文献。
属性
分子式 |
C23H22ClN3O2S |
|---|---|
分子量 |
440.0 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14(2)15-3-5-16(6-4-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-9-7-17(24)8-10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28) |
InChI 键 |
DEPGZGTVPYPALM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)


![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639840.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
